molecular formula C12H16O B162891 3-Cyclohexylphenol CAS No. 1943-95-9

3-Cyclohexylphenol

Cat. No.: B162891
CAS No.: 1943-95-9
M. Wt: 176.25 g/mol
InChI Key: WFKNYMUYMWAGCV-UHFFFAOYSA-N
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Description

3-Cyclohexylphenol is an organic compound with the chemical formula C₁₂H₁₆O. It is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers but has low solubility in water . This compound is known for its phenolic and cyclohexyl functional groups, making it a versatile intermediate in various chemical reactions and industrial applications.

Scientific Research Applications

3-Cyclohexylphenol has diverse applications in scientific research and industry:

Mechanism of Action

Target of Action

3-Cyclohexylphenol is a chemical compound with the molecular formula C12H16O . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.

Mode of Action

It’s synthesized through the catalytic alkylation of phenols with cyclohexanol . The interaction of this compound with its potential targets would depend on the specific biochemical properties of these targets, which are currently unknown.

Biochemical Pathways

It’s known that cyclohexylation of aromatic hydrocarbons and their functional derivatives is an efficient procedure for the preparation of functionalized biphenyls and terphenyls . These compounds can serve as initial compounds and intermediate products in the synthesis of various substances, including liquid crystalline thermotropic polymers, biologically active substances, and photographic materials .

Result of Action

Cyclohexylphenols are known to be valuable intermediate chemicals applied in the manufacture of dyes, resins, and pharmaceutical drugs . The specific effects would depend on the particular biochemical context in which the compound is used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexylphenol can be synthesized through the catalytic alkylation of phenol with cyclohexanol. The reaction typically involves the use of orthophosphoric acid as a catalyst. The optimal conditions for this reaction include a reactant ratio of H₃PO₄:cyclohexanol:phenol of 4.20:1.0:1.5, a temperature of 130°C, and a reaction time of 2.5 to 3 hours. Under these conditions, the conversion of phenol and cyclohexanol is nearly quantitative, yielding this compound along with other isomers .

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as one-pot synthesis using isopropyl alcohol-assisted phenol conversion with RANEY® Nickel and hierarchical Beta zeolite have been explored for more sustainable production .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylquinone derivatives.

    Reduction: Reduction reactions can convert it to cyclohexylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Cyclohexylquinone derivatives.

    Reduction: Cyclohexylcyclohexanol.

    Substitution: Halogenated cyclohexylphenols.

Comparison with Similar Compounds

  • 2-Cyclohexylphenol
  • 4-Cyclohexylphenol
  • Cyclohexylphenyl ether

Comparison: 3-Cyclohexylphenol is unique due to the position of the cyclohexyl group on the phenol ring, which influences its chemical properties and reactivity. Compared to 2-Cyclohexylphenol and 4-Cyclohexylphenol, the meta position of the cyclohexyl group in this compound results in different steric and electronic effects, making it suitable for specific applications in synthesis and industrial processes .

Properties

IUPAC Name

3-cyclohexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKNYMUYMWAGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883780
Record name Phenol, 3-cyclohexyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1943-95-9, 70561-22-7
Record name 3-Cyclohexylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1943-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3(or 4)-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070561227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-cyclohexyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 3(or 4)-cyclohexyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 3-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3-cyclohexyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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